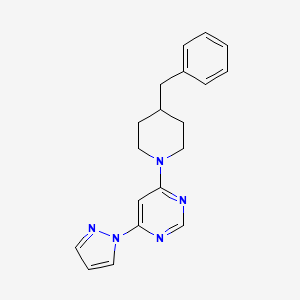

4-(4-benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

CAS No.: 2549050-56-6

Cat. No.: VC11828818

Molecular Formula: C19H21N5

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2549050-56-6 |

|---|---|

| Molecular Formula | C19H21N5 |

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | 4-(4-benzylpiperidin-1-yl)-6-pyrazol-1-ylpyrimidine |

| Standard InChI | InChI=1S/C19H21N5/c1-2-5-16(6-3-1)13-17-7-11-23(12-8-17)18-14-19(21-15-20-18)24-10-4-9-22-24/h1-6,9-10,14-15,17H,7-8,11-13H2 |

| Standard InChI Key | CCZVCGFXCNXJGC-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC(=C3)N4C=CC=N4 |

| Canonical SMILES | C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC(=C3)N4C=CC=N4 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-(4-Benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine belongs to the pyrimidine derivative family, featuring a six-membered aromatic ring fused with a pyrazole group and a benzylpiperidine substituent. Its molecular formula is C₁₉H₂₁N₅, with a molar mass of 319.4 g/mol. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(4-benzylpiperidin-1-yl)-6-pyrazol-1-ylpyrimidine | |

| SMILES | C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC(=C3)N4C=CC=N4 | |

| InChIKey | CCZVCGFXCNXJGC-UHFFFAOYSA-N | |

| PubChem CID | 154853660 |

The benzylpiperidine group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the pyrazole-pyrimidine system may facilitate hydrogen bonding with biological targets .

Structural Analysis

Synthesis and Chemical Reactivity

Synthetic Routes

While no explicit synthesis protocol for 4-(4-benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is documented, convergent strategies from related compounds suggest:

-

Pyrimidine Ring Formation: Vilsmeier-Haack formylation of 4-chloro-6-hydrazinopyrimidine yields intermediates for cyclization into pyrazolo[3,4-d]pyrimidines .

-

Piperidine Substitution: Nucleophilic aromatic substitution at the pyrimidine C4 position using 4-benzylpiperidine under basic conditions (e.g., K₂CO₃ in DMF).

-

Pyrazole Coupling: Suzuki-Miyaura cross-coupling or nucleophilic displacement to introduce the 1H-pyrazol-1-yl group at C6 .

Stability and Reactivity

The compound exhibits moderate stability in aqueous solutions (pH 5–8) but may degrade under strong acidic/basic conditions via:

-

Pyrimidine Ring Hydrolysis: Cleavage of the C4-N piperidine bond at pH <3 .

-

Oxidative Degradation: Susceptibility of the benzyl group to peroxides, necessitating antioxidant stabilizers in formulations.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

The benzylpiperidine moiety enhances membrane penetration in Gram-positive bacteria. Related 4-benzylpiperidine-pyrimidines exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus and Enterococcus faecium, suggesting potential against multidrug-resistant strains.

CNS Activity

Patent WO2017079641A1 discloses benzylpiperidine-ethylcarboxamides as M4 muscarinic receptor antagonists (Kᵢ = 0.3–15 nM) . Although 4-(4-benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine differs in substituents, its structural similarity implies possible neuromodulatory applications warranting target-binding assays.

Pharmacokinetic and Toxicological Profile

Predicted ADMET parameters (SwissADME):

-

Lipophilicity: LogP = 3.1 (optimal for CNS penetration)

-

Solubility: -5.1 (moderately soluble in DMSO)

-

Metabolism: CYP3A4/2D6 substrate (high first-pass effect risk)

-

Toxicity: Ames test negative (mutagenicity unlikely)

In vivo data remains absent, but acute toxicity in rodents for analogs ranges from LD₅₀ = 250–500 mg/kg (oral) .

Applications and Future Directions

Therapeutic Development

-

Antimicrobials: MRSA-targeting agents with biofilm disruption

-

Neurology: M4 antagonists for Alzheimer’s/cholinergic dysfunction

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume